N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound with potential applications in pharmaceutical research. The compound features a unique combination of an indole and a tetrazole moiety, which may contribute to its biological activity. Understanding its chemical properties, synthesis, and mechanisms of action is crucial for exploring its potential uses in drug development.
The compound can be sourced from chemical suppliers specializing in research-grade materials. Its molecular formula is C15H16N4O, and it has a molecular weight of approximately 284.32 g/mol. The structure can be represented by the following SMILES notation: CC1=CN(N=C1)C(=O)N(C2=CC=CC=C2)C3=NN=N3
.
N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can be classified as an organic compound, specifically a benzamide derivative. It contains both indole and tetrazole functional groups, which are often found in biologically active molecules.
The synthesis of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can be achieved through several methods, including:
The synthesis typically involves the following steps:
The molecular structure of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide consists of:
The structural data includes:
N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can participate in various chemical reactions, including:
The stability of the compound under different pH conditions should be assessed to understand its reactivity profile better. Additionally, potential degradation pathways should be explored through stress testing.
The mechanism of action for N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide may involve:
Further studies are needed to elucidate its precise mechanism through in vitro and in vivo experiments, including binding affinity assays and functional assays.
N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide exhibits:
Key chemical properties include:
This compound has potential applications in:
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: